Dipropyl propylarsonate

Description

Dipropyl disulfide (C₆H₁₄S₂) is a sulfur-containing organic compound predominantly found in Allium species, such as onions (Allium cepa) and garlic (Allium sativum). It is a volatile compound responsible for the characteristic pungent aroma of freshly cut onions and plays a role in plant defense mechanisms . Structurally, it consists of two propyl groups connected by a disulfide bond (–S–S–). Its molecular weight is 150.3 g/mol, and it is characterized by a boiling point of 194–196°C .

Dipropyl disulfide is frequently identified via gas chromatography-mass spectrometry (GC-MS) in plant extracts, where it often constitutes a major component (e.g., 44.21% in A. fistulosum essential oil) . However, its detection can be influenced by analytical artifacts, as it may form via oxidation and dimerization of propanethiol during sampling .

Properties

CAS No. |

53720-58-4 |

|---|---|

Molecular Formula |

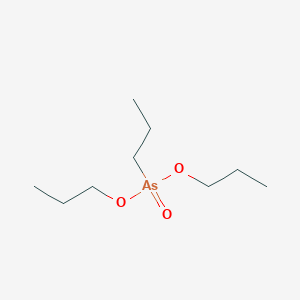

C9H21AsO3 |

Molecular Weight |

252.18 g/mol |

IUPAC Name |

1-[propoxy(propyl)arsoryl]oxypropane |

InChI |

InChI=1S/C9H21AsO3/c1-4-7-10(11,12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |

InChI Key |

XQFJXFCMFWDDDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[As](=O)(CCC)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl propylarsonate can be synthesized through several methods, including the reaction of propyl halides with arsenic trioxide in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Arsonate esters typically undergo hydrolysis in acidic or basic media to regenerate the parent arsonic acid and alcohol .

Acidic Hydrolysis:

Basic Hydrolysis:

Factors Influencing Rate:

Coordination Chemistry with Metal Oxides

Like arylarsonates, dipropyl propylarsonate may act as a ligand in polyoxometalate (POM) formation. For example, fluorinated arylarsonates form stable Mo₆ and Mo₁₂ polyanions .

Proposed Reaction with Molybdate:

Structural Features:

Transesterification Reactions

The propyl groups in this compound can be exchanged with other alcohols under acidic conditions, analogous to ester transesterification .

Example with Ethanol:

Key Considerations:

Thermal Decomposition and Stability

Arsonate esters may decompose upon heating, releasing toxic arsenic oxides. Stability is enhanced by:

Decomposition Pathway:

Comparative Reactivity Table

Scientific Research Applications

Dipropyl propylarsonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.

Industry: this compound is used in the production of specialized chemicals and materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of dipropyl propylarsonate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This mechanism is exploited in its potential use as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares dipropyl disulfide with structurally or functionally related sulfur-containing compounds, focusing on chemical properties, biological activities, and applications.

Dipropyl Trisulfide (C₆H₁₄S₃)

- Molecular Weight : 182.4 g/mol.

- Occurrence : Co-occurs with dipropyl disulfide in onion extracts and Allium essential oils .

- Key Differences :

Diallyl Sulfide (C₆H₁₀S)

- Molecular Weight : 114.2 g/mol.

- Occurrence : Predominant in garlic, particularly in bulb extracts .

- Key Differences: Contains an allyl group (–CH₂CH=CH₂), which enhances its chemopreventive activity.

Propylpropane Thiosulfonate (C₆H₁₄O₂S₂)

- Molecular Weight : 182.3 g/mol.

- Occurrence : Identified in onion bulb extracts alongside dipropyl disulfide .

- Key Differences :

Dipropyl Thiophosphate (C₆H₁₅O₂PS₂)

- Molecular Weight : 214.3 g/mol.

- Occurrence : A degradation product of zinc dialkyldithiophosphates (ZDDPs) in engine oils .

- Key Differences :

Comparative Data Tables

Table 1: Structural and Functional Comparison of Dipropyl Disulfide and Analogs

Table 2: Research Findings on Efficacy and Stability

Critical Analysis of Contradictory Evidence

- Artifact Formation : Dipropyl disulfide’s quantification in GC-MS is contentious, as it may form artificially during analysis, unlike diallyl sulfide or propylpropane thiosulfonate .

- Chemopreventive Efficacy: While diallyl sulfide shows dose-dependent inhibition of carcinogenesis, dipropyl disulfide lacks comparable activity despite its abundance in Allium species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.